4-Oxatetradecanoic acid

Descripción

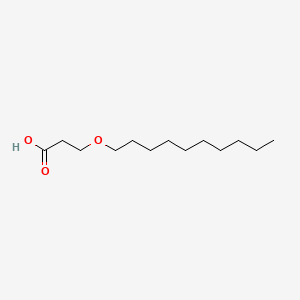

Structure

3D Structure

Propiedades

IUPAC Name |

3-decoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLHDTBQHXSLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225195 |

Source

|

| Record name | 4-Oxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7420-16-8 |

Source

|

| Record name | 4-Oxatetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxatetradecanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Oxatetradecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Oxatetradecanoic acid, a long-chain ether carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore multiple strategic approaches to its synthesis, grounded in fundamental organic chemistry principles. The guide emphasizes the causality behind experimental choices, offering field-proven insights into protocol design, reaction optimization, and potential challenges. Key methodologies, including the Williamson ether synthesis and Malonic ester synthesis, are critically evaluated. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to facilitate practical application and further research.

Introduction and Strategic Importance

4-Oxatetradecanoic acid, with its linear C10 alkyl chain, ether linkage at the 4-position, and terminal carboxylic acid, represents a unique molecular scaffold. While not a widely commercialized compound, its structure is of significant interest in several areas of drug discovery and materials science. The combination of a lipophilic alkyl tail and a polar, flexible ether-acid head group makes it an analogue of naturally occurring fatty acids and a valuable building block for:

-

Lipid-Based Drug Delivery Systems: Its amphiphilic nature makes it a candidate for the synthesis of novel lipids for liposomes or other nanoparticle formulations.

-

Metabolic Probes: As a modified fatty acid, it can be used to study lipid metabolism and enzyme-substrate interactions.

-

Advanced Polymer Synthesis: The ether and carboxylic acid functionalities provide reactive handles for creating specialized polymers and surfactants.

The successful synthesis of this molecule hinges on the strategic formation of the ether bond and the construction of the carboxylic acid moiety. This guide will dissect the primary retrosynthetic pathways to achieve this goal with efficiency and high purity.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of 4-Oxatetradecanoic acid reveals two primary disconnection points, leading to three robust synthetic strategies.

Caption: Retrosynthetic analysis of 4-Oxatetradecanoic acid.

-

Route A/B: Williamson Ether Synthesis. This is the most classical and versatile approach for ether synthesis.[1] It involves the SN2 reaction between an alkoxide and an alkyl halide.[2] Two sub-pathways are viable:

-

Route A1: Reaction of sodium decan-1-oxide with an ester of 3-bromopropanoic acid.

-

Route B: Reaction of 1-bromodecane with the alkoxide derived from an ester of 3-hydroxypropanoic acid.

-

-

Route A2: Michael Addition. A variation of Route A involves the conjugate addition of decan-1-ol to an acrylate ester, a method particularly suited for β-ether carboxylic acids.[3]

-

Route C: Malonic Ester Synthesis. This powerful C-C bond-forming strategy builds the carboxylic acid from diethyl malonate.[4][5] It requires the prior synthesis of a decoxymethyl halide.

In-Depth Analysis of Synthetic Pathways

Pathway A1: Williamson Synthesis via Decan-1-oxide

This is arguably the most direct and field-proven route. The strategy involves deprotonating a readily available long-chain alcohol and using the resulting potent nucleophile to displace a halide on a C3 acid synthon.

Caption: Pathway A1: Williamson ether synthesis.

Causality and Experimental Choices:

-

Choice of Base: Sodium hydride (NaH) is the base of choice for deprotonating the primary alcohol.[6] It is highly effective and produces hydrogen gas as the only byproduct, which is easily removed, driving the reaction to completion. Weaker bases like NaOH or K₂CO₃ are generally insufficient to fully deprotonate the alcohol.

-

Ester Protection: The carboxylic acid on the electrophile must be protected, typically as an ethyl or methyl ester. The free carboxylic acid would be deprotonated by the alkoxide, quenching the nucleophile and halting the desired SN2 reaction.[7]

-

Solvent System: A polar aprotic solvent like Tetrahydrofuran (THF) is ideal. It readily dissolves the alkoxide intermediate and does not participate in the reaction, favoring the SN2 mechanism over competing elimination reactions.[6]

-

Final Step - Saponification: The terminal ester is easily hydrolyzed under basic conditions (saponification) followed by an acidic workup to yield the final carboxylic acid product.

Pathway C: Malonic Ester Synthesis

This pathway offers excellent control in constructing the C2-C3 bond and is a cornerstone of carboxylic acid synthesis.[8] The key challenge is the initial preparation of the required 1-(bromomethoxy)decane electrophile.

Caption: Pathway C: Malonic ester synthesis.

Causality and Experimental Choices:

-

Base and Solvent: Sodium ethoxide (NaOEt) in ethanol is the classic base/solvent system. Using an alkoxide base that matches the ester group of the malonate (ethoxide for ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[4]

-

Alkylation: The malonate enolate is a soft nucleophile that efficiently attacks the primary alkyl halide. The key precursor, 1-(bromomethoxy)decane, can be synthesized from decan-1-ol, formaldehyde, and HBr.

-

Hydrolysis and Decarboxylation: The final step is a one-pot acidic hydrolysis of the diester to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final product.[5][9] This decarboxylation is a key advantage of the malonic ester synthesis.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity.

| Parameter | Pathway A1 (Williamson) | Pathway C (Malonic Ester) |

| Starting Materials | Decan-1-ol, Ethyl 3-bromopropanoate | Diethyl malonate, Decan-1-ol, Formaldehyde |

| Number of Steps | 2 | 3 (including electrophile synthesis) |

| Key Reactions | SN2, Saponification | Enolate formation, SN2, Hydrolysis, Decarboxylation |

| Estimated Yield | High (75-85%) | Moderate (50-65% overall) |

| Scalability | Excellent | Good |

| Key Advantages | High atom economy, fewer steps, readily available starting materials. | Robust C-C bond formation, avoids handling potentially unstable halo-acid esters. |

| Potential Issues | Potential for elimination side reactions with secondary halides (not an issue here). | Synthesis of the ether-halide can be challenging; risk of dialkylation of the malonic ester.[4] |

Detailed Experimental Protocol: Pathway A1

This protocol provides a self-validating system for the synthesis of 4-Oxatetradecanoic acid via the Williamson ether synthesis.

Step 1: Formation of Ethyl 4-oxatetradecanoate

-

Reagent Preparation:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).

-

Wash the NaH three times with dry hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

-

Add 150 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

-

Alkoxide Formation:

-

Dissolve Decan-1-ol (15.83 g, 100 mmol) in 50 mL of anhydrous THF.

-

Add the decan-1-ol solution dropwise to the stirred NaH suspension over 30 minutes.

-

Validation Point: Vigorous bubbling (H₂ gas evolution) should be observed. The reaction is complete when bubbling ceases.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

-

SN2 Reaction:

-

Add Ethyl 3-bromopropanoate (18.1 g, 100 mmol) to the dropping funnel and add it dropwise to the sodium decan-1-oxide solution over 20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12 hours.

-

Validation Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, 10% Ethyl Acetate in Hexanes]. The disappearance of the decan-1-ol spot (visualized with KMnO₄ stain) indicates reaction completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution 2% to 10% Ethyl Acetate in Hexanes) to yield pure Ethyl 4-oxatetradecanoate as a colorless oil.

-

Step 2: Saponification to 4-Oxatetradecanoic Acid

-

Hydrolysis:

-

Dissolve the purified ester (assuming ~23 g, ~90 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add a solution of Sodium Hydroxide (NaOH, 7.2 g, 180 mmol) in 50 mL of water.

-

Heat the mixture to reflux (approx. 80 °C) for 4 hours.

-

Validation Point: Monitor by TLC until the starting ester spot has completely disappeared.

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6M Hydrochloric Acid (HCl).

-

Validation Point: A white precipitate of 4-Oxatetradecanoic acid should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).

-

-

Purification:

-

Recrystallize the crude solid from an acetone/water mixture to yield pure 4-Oxatetradecanoic acid as a white crystalline solid.

-

Dry the product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Conclusion

The synthesis of 4-Oxatetradecanoic acid is readily achievable through established organic methodologies. The Williamson ether synthesis (Pathway A1) stands out as the most efficient and scalable route, leveraging readily available starting materials and high-yielding reactions. The Malonic ester synthesis provides a viable, albeit longer, alternative. The choice of pathway should be guided by the specific resources and constraints of the research or development environment. The protocols and insights provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable molecule, enabling its further application in drug discovery and materials science.

References

-

Stack Exchange. (2012). Is it possible to synthesise ethers from carboxylic acids? Chemistry Stack Exchange. [Link]

-

Wyzant. (2019). Is it possible to synthesise ethers from carboxylic acids? Wyzant Ask An Expert. [Link]

-

ResearchGate. (n.d.). Synthesis of higher carboxylic acids via reaction of ether with CO2 and...[Link]

- Google Patents. (1994).

-

ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids):. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. EP0623579A1 - Process for preparation of ether carboxylic acids - Google Patents [patents.google.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. jk-sci.com [jk-sci.com]

- 7. echemi.com [echemi.com]

- 8. Malonic Ester Synthesis [organic-chemistry.org]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

4-Oxatetradecanoic acid chemical properties and structure

An In-Depth Technical Guide to 4-Oxatetradecanoic Acid: Chemical Properties, Synthesis, and Biological Significance

Introduction

4-Oxatetradecanoic acid is a synthetic saturated fatty acid characterized by the substitution of a methylene group at the fourth carbon position with an oxygen atom, creating an ether linkage within the fourteen-carbon chain. This structural modification classifies it as an ether lipid, a unique class of lipids with distinct chemical and biological properties compared to their more common ester-linked counterparts. Ether lipids are integral components of cellular membranes in many organisms and are implicated in a variety of physiological processes, including membrane trafficking, cell signaling, and protection against oxidative stress.[1][2] This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Oxatetradecanoic acid for researchers and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

4-Oxatetradecanoic acid consists of a C13 aliphatic chain with a carboxylic acid functional group at one terminus. The defining feature is the ether bond at the C4 position, which introduces a kink in the acyl chain and influences the molecule's polarity and hydrogen bonding capabilities. The presence of the ether linkage is expected to alter its physical properties, such as melting point and solubility, relative to its analogue, myristic acid (tetradecanoic acid).[3]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Oxatetradecanoic acid. These values are calculated based on its chemical structure and in comparison to tetradecanoic acid.

| Property | Predicted Value | Reference Compound: Tetradecanoic Acid |

| Molecular Formula | C₁₃H₂₆O₃ | C₁₄H₂₈O₂[3] |

| Molecular Weight | 230.35 g/mol | 228.37 g/mol [3] |

| IUPAC Name | 4-Oxatetradecanoic acid | Tetradecanoic acid[3] |

| Appearance | Predicted to be a colorless or white solid | Oily, white, crystalline solid[3] |

| Melting Point | Predicted to be lower than Tetradecanoic acid | 54.4 °C[3] |

| Boiling Point | Predicted to be similar to Tetradecanoic acid | 326.2 °C[3] |

| Solubility | Predicted to have slightly higher water solubility | 24 mg/L (30 °C)[3] |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of ethers is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4] For the synthesis of 4-Oxatetradecanoic acid, this would involve the reaction of a C10 alcohol with a protected 4-carbon carboxylic acid containing a leaving group. A more direct approach would be the reaction of 1-decanol with ethyl 3-bromopropionate followed by hydrolysis of the ester.

Sources

An In-depth Technical Guide to the Biological Activity Screening of 4-Oxatetradecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 4-Oxatetradecanoic acid, a saturated fatty acid analog. Drawing upon existing literature and established methodologies, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its potential as a therapeutic agent. The guide is structured to empower researchers to conduct thorough investigations into its antifungal, anticancer, anti-inflammatory, and metabolic activities. Emphasis is placed on robust experimental design, causality-driven decision-making, and the integration of mechanistic hypotheses, particularly focusing on the potential inhibition of N-myristoyltransferase (NMT). This document serves as a practical and scientifically rigorous resource for drug discovery and development professionals seeking to explore the therapeutic promise of fatty acid mimetics.

Introduction: The Rationale for Screening 4-Oxatetradecanoic Acid

4-Oxatetradecanoic acid is a synthetic derivative of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid.[1] The strategic placement of an oxygen atom at the fourth carbon position distinguishes it from its parent compound, creating a fatty acid mimetic with potentially altered physicochemical properties and biological activities. Fatty acid mimetics are a class of compounds that structurally resemble endogenous fatty acids and can modulate the activity of various enzymes, transporters, and receptors involved in lipid signaling and metabolism.[2]

The primary impetus for a comprehensive screening of 4-Oxatetradecanoic acid stems from preliminary studies demonstrating its notable biological effects. It has been identified as a fungicidal agent against the opportunistic pathogen Cryptococcus neoformans and has also shown inhibitory activity against the replication of Human Immunodeficiency Virus I (HIV-I).[3] These findings suggest that 4-Oxatetradecanoic acid may interact with specific cellular targets, warranting a broader investigation into its therapeutic potential.

One of the most compelling putative mechanisms of action for 4-Oxatetradecanoic acid is the inhibition of N-myristoyltransferase (NMT). NMT is an essential enzyme that catalyzes the covalent attachment of myristic acid to the N-terminal glycine of a wide range of proteins in eukaryotes and viruses. This process, known as N-myristoylation, is crucial for protein stability, membrane targeting, and signal transduction.[4] The inhibition of NMT is a validated therapeutic strategy, and several derivatives of myristic acid have been investigated as NMT inhibitors.[3][5] Given that N-myristoylation of the Pr55gag polyprotein precursor is essential for HIV-I assembly, the observed anti-HIV activity of 4-Oxatetradecanoic acid lends strong support to the NMT inhibition hypothesis.[3]

This guide will provide a structured approach to further elucidate the biological activity profile of 4-Oxatetradecanoic acid, moving from its foundational properties to a multi-tiered screening cascade.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 4-Oxatetradecanoic acid is fundamental to its study. These properties influence its solubility, cell permeability, and potential for formulation.

Table 1: Physicochemical Properties of 4-Oxatetradecanoic Acid and its Parent Compound

| Property | 4-Oxatetradecanoic Acid | Myristic Acid (for comparison) | Source(s) |

| IUPAC Name | 3-(decyloxy)propanoic acid | Tetradecanoic acid | [6][7] |

| Molecular Formula | C13H26O3 | C14H28O2 | [1] |

| Molecular Weight | 230.34 g/mol | 228.37 g/mol | [1] |

| Melting Point | Not reported | 52-54 °C | [1] |

| Boiling Point | Not reported | 250 °C at 100 mmHg | [1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | Poor water solubility; soluble in alcohol, chloroform, and ether | [1] |

| pKa | Not reported | ~4.9 |

Synthesis of 4-Oxatetradecanoic Acid (3-(decyloxy)propanoic acid)

The synthesis of 4-Oxatetradecanoic acid can be achieved through a robust two-step process involving a Michael addition followed by hydrolysis. This method is adaptable and utilizes standard laboratory reagents.

Experimental Protocol: Synthesis of 4-Oxatetradecanoic Acid

Step 1: Michael Addition of 1-Decanol to an Acrylate Ester

-

To a solution of 1-decanol in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C to form the corresponding alkoxide.

-

Slowly add a Michael acceptor, such as methyl acrylate, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude intermediate ester, methyl 3-(decyloxy)propanoate. This can be purified by column chromatography if necessary.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

-

Dissolve the intermediate ester in a mixture of methanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with a strong acid, such as hydrochloric acid.

-

Extract the final product, 4-Oxatetradecanoic acid, with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.

Biological Activity Screening Cascade

A tiered approach to screening is recommended to efficiently evaluate the biological activities of 4-Oxatetradecanoic acid. This cascade should begin with the confirmation of its known antifungal activity and then expand to investigate its potential in other therapeutic areas.

Caption: A tiered screening cascade for 4-Oxatetradecanoic acid.

Tier 1: Antifungal and Anticancer Activity

The primary goal of this stage is to confirm and expand upon the reported antifungal activity of 4-Oxatetradecanoic acid.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

-

Fungal Strains:

-

Cryptococcus neoformans (e.g., ATCC 66031)

-

Saccharomyces cerevisiae

-

Candida albicans (e.g., ATCC 14053)

-

Aspergillus niger (e.g., ATCC 16404)

-

-

Media: RPMI 1640 medium buffered with MOPS.

-

Preparation of Inoculum: Grow fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

-

Drug Preparation: Prepare a stock solution of 4-Oxatetradecanoic acid in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium.

-

Incubation: Add the fungal inoculum to each well. Incubate the plates at 35°C for 48-72 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Controls: Include a positive control (a known antifungal agent like amphotericin B or fluconazole), a negative control (growth control with no drug), and a sterility control (medium only).

Table 2: Published and Hypothetical Antifungal Activity Data

| Compound | Cryptococcus neoformans MIC (µM) | Saccharomyces cerevisiae MIC (µM) | Source(s) |

| 4-Oxatetradecanoic acid | 30 | 50 | [3] |

| Myristic Acid | >100 (Hypothetical) | >100 (Hypothetical) | |

| Amphotericin B (Control) | 0.25-1.0 | 0.5-2.0 |

The structural similarity of 4-Oxatetradecanoic acid to fatty acids, which play a role in cancer cell metabolism, provides a strong rationale for evaluating its anticancer potential.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines is recommended, including:

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549

-

Prostate Cancer: PC-3

-

Colon Cancer: HCT116

-

A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

-

-

Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 4-Oxatetradecanoic acid for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.[9][10]

Table 3: Template for Anticancer Activity Data

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | Normal Fibroblast IC50 (µM) |

| 4-Oxatetradecanoic acid | To be determined | To be determined | To be determined | To be determined |

| Doxorubicin (Control) | ~1-5 | ~1-5 | ~1-5 | ~10-20 |

Tier 2: Anti-inflammatory and Metabolic Screening

Fatty acids and their derivatives are known to modulate inflammatory pathways, primarily through their effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12]

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 4-Oxatetradecanoic acid or a control inhibitor (e.g., ibuprofen, celecoxib) in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Measure the absorbance at 590 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for the inhibition of COX-1 and COX-2.

As a fatty acid analog, 4-Oxatetradecanoic acid may interfere with cellular fatty acid uptake and metabolism.

Experimental Protocol: Fatty Acid Uptake Assay

-

Cell Lines: Use cell lines with active fatty acid metabolism, such as 3T3-L1 adipocytes or HepG2 hepatocytes.

-

Assay Principle: This assay utilizes a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) that is taken up by cells via fatty acid transporters.[13][14][15]

-

Procedure:

-

Culture cells in 96-well black, clear-bottom plates.

-

Pre-incubate the cells with various concentrations of 4-Oxatetradecanoic acid or a known fatty acid transport inhibitor (e.g., phloretin).

-

Add the fluorescent fatty acid analog to the cells and incubate for a defined period.

-

Wash the cells to remove the extracellular probe or use a quenching agent.

-

Measure the intracellular fluorescence using a fluorescence microplate reader or a high-content imaging system.

-

-

Data Analysis: Quantify the inhibition of fatty acid uptake and determine the IC50 value.

Tier 3: Mechanistic Elucidation

Should 4-Oxatetradecanoic acid demonstrate significant activity in the primary and secondary screens, further studies to elucidate its mechanism of action are warranted.

Caption: Proposed mechanism of action via NMT inhibition.

N-Myristoyltransferase (NMT) Inhibition Assay

A direct assessment of NMT inhibition is crucial to validate the hypothesized mechanism of action.

Experimental Protocol: In Vitro NMT Inhibition Assay

-

Enzyme Source: Use recombinant human NMT1 and NMT2, as well as NMT from relevant fungal species (e.g., C. neoformans).

-

Assay Principle: A variety of assay formats can be used, including radiometric assays that measure the incorporation of [3H]myristoyl-CoA into a peptide substrate, or fluorescence-based assays.

-

Procedure:

-

Incubate the recombinant NMT enzyme with a specific peptide substrate and [3H]myristoyl-CoA in the presence of varying concentrations of 4-Oxatetradecanoic acid.

-

After incubation, separate the radiolabeled peptide from the unincorporated [3H]myristoyl-CoA (e.g., by spotting onto phosphocellulose paper and washing).

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value for NMT inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive and structured approach for the biological activity screening of 4-Oxatetradecanoic acid. The proposed screening cascade is designed to be both efficient and informative, allowing for a thorough evaluation of its therapeutic potential. The initial focus on its known antifungal activity, followed by broader screening for anticancer, anti-inflammatory, and metabolic effects, will provide a detailed pharmacological profile of the compound.

Positive results from this screening cascade would justify further preclinical development, including in vivo efficacy studies in relevant animal models of fungal infections, cancer, or inflammatory diseases. Furthermore, a deeper investigation into its mechanism of action, particularly its effects on NMT and other potential lipid-metabolizing enzymes, will be crucial for its optimization as a drug candidate. The exploration of fatty acid mimetics like 4-Oxatetradecanoic acid holds significant promise for the discovery of novel therapeutics with unique mechanisms of action.

References

-

Celignis. (n.d.). Analysis of Myristic Acid. Retrieved from [Link]

- Devadas, B., et al. (1997). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Medicinal Chemistry Research, 6(5), 329-337.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11005, Myristic acid. Retrieved from [Link]

- Gokulan, K., et al. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (79), e50626.

- Udenfriend, S., et al. (1995). The role of N-myristoyltransferase 1 in tumour development.

- Raju, R. V., et al. (1994). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Journal of Medicinal Chemistry, 37(14), 2213-2220.

- Fowler, C. J., et al. (2020). Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. Taylor & Francis Online, 71(6), 726-737.

- Nisthul, A. A., et al. (2021). Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells. Journal of Molecular Graphics and Modelling, 105, 107903.

- Struga, M., et al. (2020). Anticancer activities of fatty acids and their heterocyclic derivatives. European Journal of Pharmacology, 871, 172937.

- Mergen, M., et al. (2022). Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. International Journal of Molecular Sciences, 23(17), 9942.

- Soares, A. F., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Molecules, 29(15), 3469.

-

Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]

- Józefiak, D., et al. (2022). Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells. International Journal of Molecular Sciences, 23(19), 11868.

- Finetti, F., et al. (2022). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 12(1), 1-17.

-

Nisthul, A. A., et al. (2021). Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells. R Discovery. Retrieved from [Link]

- Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.

-

ResearchGate. (n.d.). In vitro IC 50 values (µM) of compound 4 at 24, 48, and 72 h after treatment. Retrieved from [Link]

-

Molecular Devices. (n.d.). Image-Based High-Content Screening of Fatty Acid Uptake. Retrieved from [Link]

- Shrestha, D., et al. (2024). Saturated fatty acids inhibit unsaturated fatty acid induced glucose uptake involving GLUT10 and aerobic glycolysis in bovine granulosa cells.

- Black, P. N., et al. (2008). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening, 13(7), 634-643.

-

NanoAxis LLC. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]

- Boden, G., et al. (1994). Mechanisms of fatty acid-induced inhibition of glucose uptake.

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

-

MCE. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from [Link]

- Romero-Jiménez, P., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(2), 576.

- Khemchyan, L. H., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6296.

-

ResearchGate. (n.d.). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. Retrieved from [Link]

Sources

- 1. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Decyloxy)propanoic acid | NanoAxis LLC [nanoaxisllc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 4-Oxatetradecanoic Acid: Synthesis, Biological Activity, and Uncharted Natural Origins

Abstract

4-Oxatetradecanoic acid, a synthetic analog of myristic acid, has emerged as a molecule of significant interest in biochemical and pharmacological research. Characterized by the substitution of a methylene group at the fourth carbon with an oxygen atom, this modification imparts unique biological properties. This technical guide provides a comprehensive overview of 4-Oxatetradecanoic acid, with a focus on its synthesis, potent antifungal and antiviral activities, and the current landscape of its discovery. While its presence in nature remains to be elucidated, its demonstrated bioactivity, particularly against opportunistic pathogens like Cryptococcus neoformans and Human Immunodeficiency Virus (HIV), positions it as a valuable lead compound in drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a critical analysis of the existing knowledge to facilitate further investigation into this promising molecule.

Introduction to 4-Oxatetradecanoic Acid

4-Oxatetradecanoic acid is a saturated fatty acid analog with the molecular formula C13H26O3.[1][2] Its structure is closely related to that of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid found in a variety of animal and vegetable fats.[3][4][5][6] The defining feature of 4-Oxatetradecanoic acid is the ether linkage at the C4 position, which significantly alters its physicochemical and biological properties compared to its aliphatic counterpart. This structural modification is key to its mechanism of action, which is believed to involve the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the function of various cellular and viral proteins.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxatetradecanoic acid is presented in the table below. These properties are essential for understanding its behavior in biological systems and for developing appropriate analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C13H26O3 | [1][2] |

| Molecular Weight | 230.34 g/mol | [1][2] |

| IUPAC Name | 3-(decyloxy)propanoic acid | [1] |

| CAS Number | 7420-16-8 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents |

Synthesis and Characterization

While the natural occurrence of 4-Oxatetradecanoic acid has not been reported, its synthesis in the laboratory is achievable through established organic chemistry methods. The following sections detail a plausible synthetic route and standard characterization techniques.

Laboratory Synthesis

The synthesis of 4-Oxatetradecanoic acid can be approached through a Williamson ether synthesis, a reliable method for forming ethers. This would typically involve the reaction of a 10-carbon alcohol (1-decanol) with a 3-carbon carboxylic acid bearing a leaving group at the 3-position, such as 3-bromopropionic acid.

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decanol in a suitable anhydrous solvent like tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the sodium decoxide. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases.

-

Etherification: Dissolve ethyl 3-bromopropionate in anhydrous THF and add it dropwise to the solution of sodium decoxide at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.

-

Work-up and Extraction: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-oxatetradecanoate.

-

Saponification: The crude ester is then hydrolyzed to the carboxylic acid. This is achieved by dissolving the ester in a mixture of ethanol and water, adding a base like sodium hydroxide (NaOH), and heating the mixture to reflux for several hours.

-

Acidification and Purification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of ~2. The resulting white precipitate of 4-Oxatetradecanoic acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization Methods

The identity and purity of the synthesized 4-Oxatetradecanoic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, showing the characteristic peaks for the alkyl chain, the methylene groups adjacent to the ether oxygen, and the carboxylic acid group.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the strong carbonyl (C=O) stretch of the carboxylic acid and the C-O stretch of the ether.

Caption: Workflow for the synthesis and characterization of 4-Oxatetradecanoic acid.

Biological Activity and Mechanism of Action

The primary interest in 4-Oxatetradecanoic acid stems from its significant biological activities, particularly its antifungal and antiviral properties.

Antifungal Activity

4-Oxatetradecanoic acid has demonstrated potent fungicidal activity against the opportunistic yeast Cryptococcus neoformans, a major cause of systemic fungal infections, especially in immunocompromised individuals.[11] Studies have shown that it can cause a 10,000-fold reduction in the viable cell number of C. neoformans within one hour of administration.[11] Its activity against other fungi, such as Candida albicans and Saccharomyces cerevisiae, is less pronounced.[7][11]

The table below summarizes the minimum inhibitory concentrations (MIC) of 4-Oxatetradecanoic acid against various fungal species.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Cryptococcus neoformans | 30 µM | [7][8][12] |

| Saccharomyces cerevisiae | 50 µM | [7][8][12] |

| Candida albicans | >2.6 mM | [13] |

| Aspergillus niger | 0.08-0.22 mM (for 2-methoxy derivative) | [13][14] |

Antiviral Activity

In addition to its antifungal effects, 4-Oxatetradecanoic acid has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) replication.[2][11] This activity is also thought to be linked to the inhibition of N-myristoyltransferase, which is essential for the function of certain HIV proteins, such as the Gag protein.

Mechanism of Action

The biological activities of 4-Oxatetradecanoic acid are believed to be mediated through the inhibition of N-myristoyltransferase (NMT). NMT is an enzyme that catalyzes the covalent attachment of myristic acid to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of these proteins. By acting as a myristic acid analog, 4-Oxatetradecanoic acid can interfere with this process, leading to dysfunctional proteins and ultimately cell death or inhibition of viral replication.

Caption: Proposed mechanism of action of 4-Oxatetradecanoic acid via inhibition of NMT.

Discovery and Natural Occurrence: A Knowledge Gap

Despite its interesting biological profile, there is a notable lack of information in the scientific literature regarding the initial discovery and natural occurrence of 4-Oxatetradecanoic acid. While its parent compound, myristic acid, is widespread in nature, being found in sources such as nutmeg, coconut oil, and palm kernel oil, 4-Oxatetradecanoic acid has so far only been described as a synthetic molecule.[3][4][5][6]

This presents an opportunity for future research in natural product chemistry. A systematic screening of various natural sources, such as plants, fungi, and marine organisms, could potentially lead to the discovery of 4-Oxatetradecanoic acid or other related oxa-fatty acids in nature.

Hypothetical Workflow for Discovery from Natural Sources

The following workflow outlines a general approach for the discovery and isolation of 4-Oxatetradecanoic acid from a natural source.

-

Sample Collection and Preparation: Collect the biological material of interest (e.g., plant leaves, fungal mycelia). The material should be dried and ground to a fine powder.

-

Solvent Extraction: Perform a systematic extraction of the powdered material using solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by solvents of intermediate polarity like dichloromethane or ethyl acetate, and finally a polar solvent like methanol.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex to separate the components based on polarity or size.

-

Screening and Bioassay-Guided Fractionation: Fractions are screened for biological activity (e.g., antifungal activity against C. neoformans). The active fractions are subjected to further rounds of purification using techniques like High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The pure, active compound is then subjected to structure elucidation using spectroscopic methods, including NMR (1D and 2D), high-resolution mass spectrometry (HR-MS), and IR spectroscopy, to confirm its identity as 4-Oxatetradecanoic acid.

Caption: Hypothetical workflow for the discovery of 4-Oxatetradecanoic acid from a natural source.

Conclusion and Future Perspectives

4-Oxatetradecanoic acid is a synthetic fatty acid analog with compelling biological activities that warrant further investigation. Its potent and selective antifungal action against Cryptococcus neoformans and its inhibitory effect on HIV replication highlight its potential as a scaffold for the development of novel therapeutics.

The most significant gap in our understanding of this molecule is its natural occurrence. Future research should focus on exploring diverse natural sources for its presence, which could open new avenues in natural product chemistry and drug discovery. Furthermore, a deeper investigation into its mechanism of action, including detailed studies of its interaction with NMT from different organisms, will be crucial for optimizing its therapeutic potential and developing more potent and selective analogs. The synthesis of isotopically labeled versions could also aid in metabolic and mechanistic studies.[15][16]

References

- Current time information in Río Cuarto, AR. (n.d.).

- Lang, S. A., et al. (1992). 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I. The Journal of Biological Chemistry, 267(24), 17159–17169.

- Carballeira, N. M., et al. (2006). Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids. Bioorganic & Medicinal Chemistry, 14(10), 3539–3545.

- Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (n.d.).

-

In vitro antifungal activity of the synthesized compounds (4a-i). (n.d.). Retrieved from [Link]

- Carballeira, N. M., et al. (2005). Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties. Journal of Medicinal Chemistry, 48(12), 4145–4148.

-

Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2025). Request PDF. Retrieved from [Link]

-

Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. (n.d.). PMC. Retrieved from [Link]

-

4-Oxatetradecanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.

-

GC-MS DETERMINATION OF BIOACTIVE COMPOUNDS IN AZIMA TETRACANTHA LEAVES. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (n.d.). MDPI. Retrieved from [Link]

-

GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of carbon-13-labeled tetradecanoic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Tetradecanoic acid (FDB002890). (2010). FooDB. Retrieved from [Link]

-

TETRADECANOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Tetradecanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

(

ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_27)Tetradecanoic acid. (n.d.). PubChem. Retrieved from [Link] -

Tetradecanoic Acid. (n.d.). PharmaCompass.com. Retrieved from [Link]

- Zlatanos, S., Laskaridis, K., Koliokota, E., & Sagredos, A. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 62(4), 430-434.

-

GC-MS Analysis of phytchemicals,Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. (2025). ResearchGate. Retrieved from [Link]

-

14:0; Myristic acid; Tetradecanoic acid. (n.d.). PlantFAdb. Retrieved from [Link]

-

Myristic Acid. (2023). Riddhisiddhi Chemicals. Retrieved from [Link]

-

GC-MS determination of bioactive components of Erythropalum scandens Bl., Bijdr. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

- Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. (2022). Egyptian Journal of Aquatic Biology and Fisheries, 26(3), 221-234.

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]

-

Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]

-

13-Hydroxytetradecanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Myristic acid. (n.d.). Multichem Exports. Retrieved from [Link]

-

4-Keto myristic acid. (n.d.). PubChem. Retrieved from [Link]

-

Analytical Methods. (n.d.). ASTA. Retrieved from [Link]

-

Myristic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Myristic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

MYRISTIC ACID (C14). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA. (2021). PMC. Retrieved from [Link]

-

Tetradecanoic-14,14,14-D3 acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-Oxatetradecanoic acid | C13H26O3 | CID 1754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]

- 4. Myristic Acid – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 5. Myristic acid Exporter | Myristic acid Exporting Company | Myristic acid International Distributor [multichemexports.com]

- 6. Myristic acid - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 11. 4-oxatetradecanoic acid is fungicidal for Cryptococcus neoformans and inhibits replication of human immunodeficiency virus I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: novel synthetic fatty acids with selective antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 4-Oxatetradecanoic Acid

Introduction

For researchers, scientists, and professionals in drug development, the precise structural determination of novel or known chemical entities is a foundational requirement for advancing scientific discovery. 4-Oxatetradecanoic acid, a fatty acid analogue incorporating an ether linkage, presents a unique structural elucidation challenge that necessitates a multi-faceted analytical approach. The presence of a long alkyl chain, an ether moiety, and a carboxylic acid functional group requires a synergistic application of modern spectroscopic techniques to unambiguously determine its constitution.

This guide provides a comprehensive, in-depth overview of the methodologies and rationale employed in the structural elucidation of 4-Oxatetradecanoic acid. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow. The protocols and interpretations presented herein are grounded in authoritative spectroscopic principles, providing a reliable framework for the characterization of this and similar ether-containing fatty acids.

Predicted Molecular Structure and Elucidation Strategy

Based on its nomenclature, 4-Oxatetradecanoic acid is presumed to have the following structure, where an oxygen atom replaces the fourth carbon in the tetradecanoic acid chain. This guide will proceed with the elucidation of this structure.

A logical and efficient workflow is paramount for the complete structural characterization of 4-Oxatetradecanoic acid. The proposed strategy integrates Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed mapping of the carbon-hydrogen framework.

Caption: Figure 1. Overall Workflow for Structural Elucidation.

Mass Spectrometry: The First Step in Unraveling the Molecular Identity

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structural elucidation, providing the most accurate initial piece of information: the elemental composition. For a molecule like 4-Oxatetradecanoic acid, electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, allowing for a precise molecular weight determination.

Trustworthiness: The high accuracy of modern HRMS instruments, such as Orbitrap or TOF analyzers, allows for the determination of the molecular formula with a high degree of confidence, significantly constraining the number of possible structures.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Dissolve approximately 1 mg of 4-Oxatetradecanoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer.

-

Positive Ion Mode:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Expected ion: [C₁₃H₂₆O₃ + H]⁺ with a calculated m/z of 231.1955.

-

-

Negative Ion Mode:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Expected ion: [C₁₃H₂₆O₃ - H]⁻ with a calculated m/z of 229.1809.

-

-

Data Analysis: Compare the experimentally measured m/z value with the theoretical value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Expertise & Experience: Tandem MS (MS/MS) provides crucial connectivity information by inducing fragmentation of a selected precursor ion. The fragmentation patterns of ether-containing carboxylic acids are predictable and can reveal key structural motifs. The cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. For carboxylic acids, characteristic losses of H₂O and COOH are often observed.[1]

Trustworthiness: By correlating the observed fragment ions with the proposed structure, we can build a self-validating picture of the molecule's framework.

MS/MS Experimental Protocol

-

Instrumentation: Use an HRMS instrument capable of tandem mass spectrometry (e.g., Q-TOF, Orbitrap).

-

Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Expected Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Implication |

| 229.1809 ([M-H]⁻) | 171.1743 | C₂H₄O₂ | Loss of the propanoic acid head group via cleavage alpha to the ether oxygen. |

| 229.1809 ([M-H]⁻) | 157.1587 | C₃H₆O₂ | Cleavage at the ether C-O bond. |

| 231.1955 ([M+H]⁺) | 213.1849 | H₂O | Loss of water from the carboxylic acid. |

| 231.1955 ([M+H]⁺) | 185.1899 | H₂O + CO | Subsequent loss of carbon monoxide. |

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For 4-Oxatetradecanoic acid, we expect to observe characteristic absorptions for the carboxylic acid O-H and C=O bonds, the ether C-O bond, and the aliphatic C-H bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.[2]

Trustworthiness: The presence or absence of these key absorptions provides a reliable confirmation of the functional groups inferred from the molecular formula.

FT-IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the neat sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 (strong) | C-H stretch | Alkyl Chain |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |

| 1320-1210 (medium) | C-O stretch | Carboxylic Acid |

| 1150-1050 (medium) | C-O stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen and carbon atom. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Trustworthiness: The interlocking information from these various NMR experiments creates a highly redundant and self-consistent dataset, leading to an unambiguous structural assignment.

NMR Sample Preparation and Instrumentation

-

Sample Preparation: Dissolve 5-10 mg of 4-Oxatetradecanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both 1D and 2D experiments.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | singlet (broad) | 1H | H -OOC- |

| ~3.7 | triplet | 2H | -O-CH₂ -CH₂-COOH |

| ~3.4 | triplet | 2H | CH₃-(CH₂)₈-CH₂ -O- |

| ~2.6 | triplet | 2H | -O-CH₂-CH₂ -COOH |

| ~1.6 | quintet | 2H | CH₃-(CH₂)₇-CH₂ -CH₂-O- |

| ~1.2-1.4 | multiplet | 14H | CH₃-(CH₂ )₇-CH₂-CH₂-O- |

| ~0.9 | triplet | 3H | CH₃ -(CH₂)₈- |

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment will differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | DEPT | Assignment |

| ~179 | C | -C OOH |

| ~72 | CH₂ | -O-C H₂-CH₂-COOH |

| ~68 | CH₂ | CH₃-(CH₂)₈-C H₂-O- |

| ~35 | CH₂ | -O-CH₂-C H₂-COOH |

| ~32 | CH₂ | CH₃-C H₂-(CH₂)₇- |

| ~29 | CH₂ | -(C H₂)₆- |

| ~26 | CH₂ | CH₃-CH₂-C H₂-(CH₂)₆- |

| ~23 | CH₂ | CH₃-C H₂-CH₂- |

| ~14 | CH₃ | C H₃-CH₂- |

2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It will confirm the connectivity of the alkyl chain and the propanoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (2-3 bonds). It will definitively link the decyloxy group to the propanoic acid moiety through the ether oxygen by showing correlations from the protons on the carbons adjacent to the oxygen to the carbons on the other side of the oxygen.

Caption: Figure 2. Key HMBC Correlations in 4-Oxatetradecanoic Acid.

Conclusion

The structural elucidation of 4-Oxatetradecanoic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while tandem MS and infrared spectroscopy provide initial, crucial information about the fragmentation patterns and functional groups present. The definitive structure is then meticulously assembled using a suite of 1D and 2D NMR experiments, which together map out the complete carbon-hydrogen framework and confirm the connectivity through the ether linkage. This integrated approach, grounded in the fundamental principles of spectroscopy, ensures a trustworthy and unambiguous determination of the molecular structure, a critical step in any research or development endeavor.

References

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from openstax.org.[3][4]

-

MedChemExpress. (n.d.). 3-(Decyloxy)propanoic acid. Retrieved from medchemexpress.com.[5]

-

UCLA Division of Physical Sciences. (n.d.). IR: carboxylic acids. Retrieved from web.chem.ucla.edu.[2]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org.[1]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.[6]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9. Retrieved from [Link]

Sources

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. (313C)propanoic acid | C3H6O2 | CID 11815276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 4-Oxatetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxatetradecanoic acid, a synthetic derivative of myristic acid, presents a compelling case for investigation within the realm of metabolic and antimicrobial research. While direct comprehensive studies on its mechanism of action are nascent, its structural analogy to other modified fatty acids, particularly thia fatty acids, provides a fertile ground for hypothesizing its biological activities. This guide synthesizes existing knowledge on related fatty acid analogues to propose potential mechanisms of action for 4-Oxatetradecanoic acid, offering a roadmap for future research and drug development. We will delve into its likely interference with fatty acid metabolism, its potential as a signaling molecule through nuclear receptor interactions, and its possible role in disrupting microbial cell integrity. Each proposed mechanism is accompanied by detailed, field-proven experimental protocols to facilitate empirical validation.

Introduction: The Scientific Landscape of 4-Oxatetradecanoic Acid

4-Oxatetradecanoic acid is a 14-carbon saturated fatty acid in which the carbon at the fourth position is replaced by an oxygen atom. This seemingly subtle modification has the potential to dramatically alter its biochemical properties and cellular fate compared to its parent molecule, myristic acid. Myristic acid itself is a bioactive molecule, known to be incorporated into proteins and influence cellular signaling. The introduction of an oxygen atom in the acyl chain of 4-Oxatetradecanoic acid is expected to impact its metabolism and interaction with cellular machinery.

Existing research on analogous compounds, such as thia fatty acids (where a sulfur atom replaces a carbon), has revealed profound effects on lipid metabolism and cellular signaling. These analogues often act as metabolic probes and therapeutic agents by virtue of their altered processing by cellular enzymes. For instance, 4-thia fatty acids are known to undergo partial β-oxidation, leading to the accumulation of metabolites that can inhibit fatty acid oxidation. It is therefore plausible that 4-Oxatetradecanoic acid follows a similar path, with the ether linkage influencing its metabolic breakdown and giving rise to its biological effects.

Initial studies have pointed towards antifungal properties of 4-Oxatetradecanoic acid, particularly against Cryptococcus neoformans and moderately against Saccharomyces cerevisiae[1][2]. This bioactivity, coupled with the known metabolic effects of similar molecules, underscores the importance of elucidating its precise mechanisms of action.

Proposed Mechanism of Action 1: Disruption of Fatty Acid β-Oxidation

A primary and highly probable mechanism of action for 4-Oxatetradecanoic acid is its interference with mitochondrial fatty acid β-oxidation. The substitution of a methylene group with an oxygen atom at the 4-position is predicted to create a metabolic roadblock.

Scientific Rationale

The process of β-oxidation involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule. The enzymes involved are highly specific to the structure of the fatty acid chain. The presence of the oxygen atom in 4-Oxatetradecanoic acid is likely to hinder the action of one or more of these enzymes.

Specifically, after the initial activation to 4-oxatetradecanoyl-CoA, the molecule would likely undergo one round of β-oxidation. However, the resulting intermediate, 2-oxadodecanoyl-CoA, would present a substrate that is not readily processed by the subsequent enzymatic machinery. This is analogous to the metabolism of 4-thia fatty acids, which are β-oxidized to alkylthioacryloyl-CoA esters that accumulate and inhibit further oxidation[3]. This accumulation of an aberrant metabolite could lead to several downstream consequences, including:

-

Competitive inhibition of β-oxidation enzymes: The accumulated intermediate could act as a competitive inhibitor of enzymes required for the oxidation of natural fatty acids.

-

Depletion of free Coenzyme A (CoA): The sequestration of CoA into non-metabolizable intermediates would reduce the pool of free CoA available for other metabolic processes.

-

Induction of mitochondrial stress: The accumulation of abnormal metabolites and disruption of energy metabolism can lead to mitochondrial dysfunction.

Experimental Validation Workflow

To investigate the impact of 4-Oxatetradecanoic acid on β-oxidation, a series of in vitro and cell-based assays can be employed.

Experimental Workflow: Assessing Inhibition of Fatty Acid β-Oxidation

Caption: Workflow for validating the inhibition of fatty acid β-oxidation.

Step-by-Step Protocol: In Vitro [14C]-Palmitate Oxidation Assay

-

Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) using differential centrifugation.

-

Reaction Setup: In a reaction buffer containing cofactors (ATP, CoA, L-carnitine, NAD+, FAD), incubate isolated mitochondria with [1-¹⁴C]-palmitate.

-

Treatment: Add varying concentrations of 4-Oxatetradecanoic acid to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement of ¹⁴CO₂: Trap the evolved ¹⁴CO₂ using a suitable capturing agent (e.g., hyamine hydroxide) and quantify using liquid scintillation counting.

-

Measurement of Acid-Soluble Metabolites: Stop the reaction with perchloric acid and measure the radioactivity in the acid-soluble fraction, which represents the intermediates of β-oxidation.

-

Data Analysis: Compare the production of ¹⁴CO₂ and acid-soluble metabolites in the presence and absence of 4-Oxatetradecanoic acid to determine the inhibitory effect.

Proposed Mechanism of Action 2: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation[4][5]. It is plausible that 4-Oxatetradecanoic acid or its metabolites can act as agonists or antagonists of PPAR isoforms (α, β/δ, and γ).

Scientific Rationale

The three PPAR isotypes (α, β/δ, and γ) have distinct tissue distributions and regulate different sets of genes.

-

PPARα: Highly expressed in the liver, heart, and muscle, it is a key regulator of fatty acid catabolism[4].

-

PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is also involved in insulin sensitivity[4][6].

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis[4].

The structural similarity of 4-Oxatetradecanoic acid to endogenous fatty acids suggests it could bind to the ligand-binding pocket of PPARs. Activation or inhibition of these receptors would lead to widespread changes in gene expression, affecting various metabolic pathways. For instance, activation of PPARα could lead to an upregulation of genes involved in fatty acid uptake and oxidation, while activation of PPARγ could influence adipocyte differentiation and glucose uptake. The specific effect would depend on which PPAR isoform is targeted and whether 4-Oxatetradecanoic acid acts as a full or partial agonist, or an antagonist.